molecular formula C21H16FN3OS2 B12136522 N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12136522
M. Wt: 409.5 g/mol
InChI Key: GXOPRVGETZJFJY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a thieno[2,3-d]pyrimidine core substituted at the 4-position with a sulfanyl (-S-) linker and an acetamide group bearing a 3-fluorophenyl moiety. The 5-position of the thienopyrimidine ring is functionalized with a 4-methylphenyl group, which enhances lipophilicity and may influence binding interactions in biological systems.

Properties

Molecular Formula

C21H16FN3OS2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C21H16FN3OS2/c1-13-5-7-14(8-6-13)17-10-27-20-19(17)21(24-12-23-20)28-11-18(26)25-16-4-2-3-15(22)9-16/h2-10,12H,11H2,1H3,(H,25,26)

InChI Key

GXOPRVGETZJFJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
  • Industrial production methods may involve modifications of existing synthetic pathways or custom approaches developed by manufacturers.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type and functional groups involved.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.

      Medicine: It might serve as a lead compound for drug development due to its unique structure.

      Industry: Its applications could extend to materials science or specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action remains speculative without specific research data.
    • Molecular targets and pathways involved would require further investigation.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported bioactivities.

    Table 1: Structural and Physicochemical Comparison

    Compound Name Substituents (Thienopyrimidine Core) Acetamide Group Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
    N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide 5-(4-methylphenyl), 4-sulfanyl N-(3-fluorophenyl) ~418.5* Not reported Not explicitly reported -
    N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (10) 5-(4-methylphenyl), 4-oxy N-(4-phenyl) 376.0 204–205 Anticancer (in vitro screening)
    N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (9) 5-(thiophen-2-yl), 4-oxo N-(4-chlorophenyl) 503.0 175–177 Anti-breast cancer (in vitro)
    2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-chlorophenyl), 4-oxo N-(2-trifluoromethylphenyl) 497.8 Not reported Kinase inhibition (hypothetical)
    N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno-pyrimidine hybrid N-(3-chlorophenyl) ~481.0 Not reported Not reported

    *Calculated based on molecular formula.

    Key Findings

    Substituent Effects on Bioactivity: The 4-sulfanyl linker in the target compound may enhance hydrogen bonding compared to the 4-oxy analog (compound 10), which showed moderate anticancer activity . This contrasts with compound 9’s 5-(thiophen-2-yl) substituent, which introduces aromaticity but reduces steric bulk .

    In contrast, the 3-chlorophenyl analog (compound in ) may exhibit stronger hydrophobic interactions due to chlorine’s larger atomic radius.

    Thermal Stability :

    • Compound 10 (m.p. 204–205°C) has a higher melting point than compound 9 (m.p. 175–177°C), likely due to stronger intermolecular hydrogen bonding from the 4-oxy group .

    Biological Activity Trends: Thienopyrimidines with 4-oxo groups (e.g., compound 9) demonstrate marked anti-breast cancer activity, while 4-sulfanyl derivatives (target compound) lack explicit data but are hypothesized to target kinases like p38 MAPK based on structural analogs in .

    Hybrid Structures: Chromeno-pyrimidine hybrids (e.g., ) exhibit extended π-conjugation, which may enhance DNA intercalation but reduce solubility compared to simpler thienopyrimidines.

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